3-Chloro-6-methylquinolin-4-amine
Description
3-Chloro-6-methylquinolin-4-amine is a quinoline derivative featuring a chloro substituent at position 3 and a methyl group at position 6 on the quinoline core. The chloro and methyl substituents likely influence electronic and steric properties, modulating interactions with biological targets.
Properties
CAS No. |
1208738-48-0 |
|---|---|
Molecular Formula |
C10H9ClN2 |
Molecular Weight |
192.646 |
IUPAC Name |
3-chloro-6-methylquinolin-4-amine |
InChI |
InChI=1S/C10H9ClN2/c1-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5H,1H3,(H2,12,13) |
InChI Key |
NTVFXLCMYFHUJF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=CN=C2C=C1)Cl)N |
Synonyms |
4-Amino-3-chloro-6-methylquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Chloro-6-methylquinolin-4-amine with structurally related quinoline and quinazoline derivatives, emphasizing substituent patterns, synthesis methods, yields, and pharmacological activities:
Key Structural and Functional Differences
Substituent Effects on Reactivity: Halogen Position: Chloro at C3 (target compound) vs. C6 (6-bromo analog) alters electronic distribution. Bromine’s larger size may hinder nucleophilic substitution compared to chlorine . Methyl vs. Trifluoromethyl: The methyl group in the target compound provides steric bulk without significant electronic effects, whereas trifluoromethyl in N-(3-chlorophenyl)-6-(trifluoromethyl)quinolin-4-amine enhances electron-withdrawing properties and metabolic stability .
Synthetic Efficiency :
- The 6-bromo derivative achieves 83% yield via a one-step protocol, suggesting high efficiency for library synthesis . In contrast, the target compound’s synthesis route remains undefined, though analogous methods likely apply.
Pharmacological Potential: N-(3-Chloro-4-fluorophenyl)-7-methoxyquinolin-4-amine exhibits antibacterial activity, attributed to its methoxy and halogenated aniline groups . The target compound’s chloro and methyl substituents may similarly modulate target binding but require empirical validation.
Structural Insights from Crystallography
Crystallographic tools like SHELXL and ORTEP-3 (used in and ) enable precise determination of quinoline derivatives’ conformations. For example, the 6-bromo compound’s planar quinoline core facilitates π-π stacking in protein binding pockets, a feature likely shared by the target compound .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Chloro-6-methylquinolin-4-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) or multi-step functionalization of a quinoline core. For example, starting from 4,7-dichloroquinoline, the amino group can be introduced via ammonia/amine substitution under reflux in polar solvents (e.g., ethanol/methanol) . Temperature control (80–100°C) and catalyst selection (e.g., CuI for Ullmann-type couplings) critically impact yield. Purification often employs column chromatography or recrystallization.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?
- Methodological Answer :
- NMR : Analyze and spectra for aromatic proton environments (δ 6.5–8.5 ppm) and methyl/amine group signals.
- IR : Confirm NH stretches (~3300–3500 cm) and C-Cl vibrations (~700 cm) .
- Mass Spectrometry : Report molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- Elemental Analysis : Validate purity (>95%) via C, H, N, Cl content .
Q. How can researchers optimize solvent and catalyst selection for improved synthesis scalability?
- Methodological Answer : Screen solvents (e.g., DMF for high-temperature reactions, THF for low polarity) and catalysts (e.g., Pd/C for hydrogenation, KCO for base-mediated reactions). Use Design of Experiments (DoE) to balance reaction time, cost, and environmental impact .
Advanced Research Questions
Q. How do crystallographic techniques resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or OLEX2 refines bond lengths/angles, especially for the chloro-methyl substitution pattern. For disordered structures (e.g., solvates), use SQUEEZE in PLATON to model electron density .
Q. What strategies address contradictions in reported biological activity data (e.g., cytotoxicity vs. antimicrobial efficacy)?
- Methodological Answer :
- Assay Design : Standardize cell lines (e.g., HepG2 for cytotoxicity, E. coli for antimicrobial tests) and controls.
- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing Cl vs. electron-donating CH) on target binding .
- Data Reproducibility : Validate protocols via inter-laboratory studies and report IC/MIC values with confidence intervals .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, identifying electrophilic centers. Compare activation energies for Cl substitution at positions 3 vs. 6 to prioritize synthetic pathways .
Q. What experimental approaches resolve discrepancies between theoretical and observed spectral data?
- Methodological Answer :
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